molecular formula C11H22O2 B11941348 2-Octyl-1,3-dioxolane CAS No. 5432-30-4

2-Octyl-1,3-dioxolane

Cat. No.: B11941348
CAS No.: 5432-30-4
M. Wt: 186.29 g/mol
InChI Key: AXDFTMWKPNDOPE-UHFFFAOYSA-N
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Description

Overview of Cyclic Acetal (B89532) Chemistry with Emphasis on 1,3-Dioxolanes

2-Octyl-1,3-dioxolane belongs to the class of organic compounds known as cyclic acetals, specifically 1,3-dioxolanes. nih.gov These compounds are characterized by a five-membered ring containing two oxygen atoms at the 1 and 3 positions. chemicalbook.com In the case of this compound, an octyl group is attached to the second carbon of this ring.

The formation of 1,3-dioxolanes is a fundamental reaction in organic synthesis, typically achieved through the condensation of an aldehyde or a ketone with a 1,2-diol, such as ethylene (B1197577) glycol. organic-chemistry.orgresearchgate.net This reaction is generally catalyzed by an acid, such as p-toluenesulfonic acid, and often requires the removal of water to drive the equilibrium towards the product. chemicalbook.comorganic-chemistry.org The stability of 1,3-dioxolanes is a key feature; they are notably stable under basic, reductive, and certain oxidative conditions. thieme-connect.de However, they are sensitive to acidic conditions and can be hydrolyzed back to the parent carbonyl compound and diol, a characteristic that makes them excellent protecting groups for aldehydes and ketones in multi-step organic syntheses. organic-chemistry.orgwikipedia.org

The general stability of 1,3-dioxolanes is highlighted by their resistance to various reagents:

Bases: Stable towards common bases like triethylamine (B128534) and sodium hydroxide. organic-chemistry.org

Nucleophiles: Generally unreactive towards organometallic reagents (like Grignard and organolithium reagents) and other nucleophiles. organic-chemistry.org

Reducing Agents: Resistant to many reducing agents, including lithium aluminum hydride and sodium borohydride (B1222165). organic-chemistry.org

Oxidizing Agents: Stable to a range of oxidizing agents, although strong oxidants can cleave the ring. organic-chemistry.org

Structural Characteristics and Conformational Aspects of 2-Substituted 1,3-Dioxolanes

The five-membered 1,3-dioxolane (B20135) ring is not planar. chemicalbook.comcdnsciencepub.com It adopts a puckered conformation to relieve ring strain. The two primary conformations are the "envelope" (or "half-chair") and the "twist" conformations. iucr.orgsmu.edu In the envelope conformation, one atom is out of the plane of the other four, while in the twist conformation, two atoms are on opposite sides of the plane formed by the other three. iucr.org The energy difference between these conformations is generally small, and the ring is often flexible, undergoing a process called pseudorotation where it rapidly interconverts between various puckered forms. smu.edu

The presence of a substituent at the C2 position, such as the octyl group in this compound, influences the conformational preference of the ring. The substituent will preferentially occupy a position that minimizes steric interactions with the other atoms in the ring. For 2-substituted 1,3-dioxolanes, the substituent generally favors an equatorial-like position in the most stable conformation to reduce steric hindrance. thieme-connect.de The specific conformation adopted can be influenced by factors such as the size of the substituent and the presence of other substituents on the ring. cdnsciencepub.com

The table below summarizes key properties of the parent 1,3-dioxolane molecule.

PropertyValue
Molecular FormulaC3H6O2
Molar Mass74.08 g/mol
Boiling Point75-76 °C
Density1.06 g/cm³ (at 25 °C)
Water SolubilitySoluble

Note: Data sourced from multiple references. nih.govhoneywell.com

Historical Development and Emerging Research Areas Pertaining to Alkyl-Substituted Dioxolanes

The study of cyclic acetals, including 1,3-dioxolanes, has a long history rooted in the need for protecting groups in organic synthesis, particularly in carbohydrate chemistry. thieme-connect.de The development of methods for their formation and cleavage has been a significant area of research for many decades. organic-chemistry.orggoogle.com

More recently, research into alkyl-substituted dioxolanes has expanded into new areas. One area of interest is their use as components in biofuels. osti.govosti.gov The combustion properties of these compounds are being investigated to understand how their structure affects their performance as fuels. osti.gov For example, the decomposition pathways and sooting tendencies of various alkyl-substituted 1,3-dioxolanes have been studied to design cleaner-burning biofuels. osti.govosti.gov

Another emerging application is in the field of materials science, where they can be used as plasticizers for polymers like PVC. researchgate.net The introduction of specific alkyl-substituted dioxolanes can modify the physical and mechanical properties of the polymer. researchgate.net Furthermore, certain derivatives of 1,3-dioxolanes have been found to exhibit biological activity, leading to research into their potential as antibacterial and antifungal agents. researchgate.net The synthesis of chiral 1,3-dioxolanes and the investigation of their biological properties is an active field of study. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5432-30-4

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

2-octyl-1,3-dioxolane

InChI

InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-11-12-9-10-13-11/h11H,2-10H2,1H3

InChI Key

AXDFTMWKPNDOPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1OCCO1

Origin of Product

United States

Synthetic Methodologies for 2 Octyl 1,3 Dioxolane and Its Analogues

Acetalization Routes from Carbonyl Compounds and Diols

The formation of 2-Octyl-1,3-dioxolane is a classic example of cyclic acetal (B89532) synthesis, a fundamental reaction in organic chemistry. This process involves the reaction of an aldehyde or a ketone with a diol, typically in the presence of an acid catalyst. organic-chemistry.org The reaction proceeds by converting a carbonyl group into an acetal, which is characterized by a carbon atom bonded to two –OR groups. libretexts.orgopenstax.org In the case of cyclic acetals like this compound, a diol such as ethylene (B1197577) glycol is used, resulting in a five-membered dioxolane ring. libretexts.org

This reaction is reversible, and the equilibrium can be shifted toward the product by removing the water that is formed during the reaction, often accomplished through methods like Dean-Stark distillation. organic-chemistry.orgopenstax.org Conversely, acetals are stable in neutral or basic conditions but can be readily converted back to the parent carbonyl compound and diol by treatment with aqueous acid. libretexts.orgmasterorganicchemistry.com This stability and reversible formation make acetals effective protecting groups for aldehydes and ketones during multi-step syntheses. masterorganicchemistry.com

Direct Condensation of Octanal (B89490) with Ethylene Glycol

The most direct synthetic pathway to this compound is the condensation reaction between octanal and ethylene glycol. This reaction exemplifies the formation of a cyclic acetal from an aldehyde. The carbonyl carbon of octanal is electrophilic and is attacked by the nucleophilic hydroxyl groups of ethylene glycol. libretexts.orgopenstax.org The reaction is typically acid-catalyzed to enhance the electrophilicity of the carbonyl carbon through protonation. masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen, followed by the nucleophilic attack of one of the hydroxyl groups from ethylene glycol to form a hemiacetal intermediate. libretexts.orgopenstax.org Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, forming an oxonium ion. libretexts.org The second hydroxyl group of the ethylene glycol molecule then attacks the electrophilic carbon in an intramolecular fashion, leading to the formation of the protonated cyclic acetal. libretexts.org Deprotonation of this intermediate yields the final product, this compound. youtube.com

Under specific laboratory conditions, this reaction has been shown to be highly efficient. For instance, using a catalytic amount of hydrochloric acid in methanol, the reaction of an aldehyde with ethylene glycol can proceed smoothly, affording the corresponding 1,3-dioxolane (B20135) in excellent yields. acs.org One report cites a 95% isolated yield for this compound synthesized via this method. acs.org

Catalytic Systems for this compound Formation

The efficiency and selectivity of this compound synthesis are heavily dependent on the catalytic system employed. A variety of catalysts, including Brønsted acids, Lewis acids, and heterogeneous catalysts, have been utilized to promote the acetalization reaction.

Brønsted acids are the most traditional catalysts for acetal formation. organic-chemistry.org They function by donating a proton to the carbonyl oxygen of octanal, thereby increasing its electrophilicity and facilitating the nucleophilic attack by ethylene glycol. masterorganicchemistry.com Commonly used Brønsted acids include p-toluenesulfonic acid (TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). organic-chemistry.orgacs.org

Research on the synthesis of similar 1,3-dioxolanes has compared the effectiveness of various Brønsted acid catalysts. While many can afford the desired product in good yields, the diastereoselectivity can vary. nih.gov For the synthesis of this compound, trace amounts of conventional acids like HCl have proven to be highly effective. acs.org The choice of catalyst can be crucial, as excess acidity can protonate the alcohol, reducing its nucleophilicity, or even promote the reverse hydrolysis reaction. acs.org

Table 1: Comparison of Brønsted Acid Catalysts for Dioxolane Synthesis

Catalyst Yield Selectivity Reference
Amberlyst-15 Good Poor (1:1 to 2.2:1 dr) nih.gov
p-Toluene sulfonic acid (TsOH) Good Poor (1:1 to 2.2:1 dr) nih.gov
Trifluoroacetic acid (TFA) Good Good (14:1 dr) nih.gov
Hydrochloric Acid (HCl) 95% (for this compound) N/A acs.org

Note: Diastereomeric ratio (dr) data is from a related desymmetrization/cascade reaction to form substituted dioxolanes and may not be directly applicable to the synthesis of this compound.

Lewis acids catalyze acetalization by accepting an electron pair from the carbonyl oxygen, which also activates the carbonyl group toward nucleophilic attack. wikipedia.org This approach avoids the high proton concentration of strong Brønsted acids. A wide range of Lewis acids, including metal halides and organometallic complexes, are effective for this transformation. wikipedia.org Examples include boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), and aluminum chloride (AlCl₃). wikipedia.orgorgsyn.org

The interaction between the Lewis acid and the carbonyl oxygen makes the carbonyl carbon more electrophilic. wikipedia.org Lewis acid catalysis is particularly useful for substrates that are sensitive to strong protic acids. acs.org Tropylium salts have also been demonstrated as efficient organic Lewis acid catalysts for the acetalization of various aldehydes. rsc.org

Heterogeneous catalysts offer significant advantages for industrial applications, primarily due to their ease of separation from the reaction mixture and potential for reusability. lsbu.ac.uk For dioxolane synthesis, several types of solid acid catalysts have been investigated. These include ion-exchange resins like Amberlyst-15, metal oxides, and supported polyoxometalates. nih.govacs.org

One notable example is the use of H₄[SiW₁₂O₄₀] supported on silica (B1680970) (H-SiW₁₂/SiO₂). This heterogeneous catalyst has been shown to efficiently catalyze the acetalization of aldehydes and ketones with diols under relatively mild, solvent-free conditions. rsc.org Another green approach involves using H-bentonite, a low-cost solid acid catalyst derived from natural bentonite (B74815), which has been successfully used in the acetalization step for producing biolubricants from derivatives of used frying oil. researchgate.netscienceasia.org

Table 2: Performance of H-SiW₁₂/SiO₂ in Acetalization of Benzaldehyde (B42025) with Ethylene Glycol

Catalyst Temperature (°C) Time (h) Yield (%) Selectivity (%) Reference
H-SiW₁₂/SiO₂ 60 6 >99.9 >99.9 rsc.org

Note: Data is for the reaction of benzaldehyde with ethylene glycol, a model reaction for 2-substituted-1,3-dioxolane synthesis.

Conducting chemical reactions without a solvent, or under solvent-free conditions, is a key principle of green chemistry. This approach reduces waste, cost, and the environmental impact associated with volatile organic solvents. epo.org The synthesis of this compound and its analogues is amenable to solvent-free conditions, particularly when coupled with heterogeneous catalysis. rsc.org

For instance, the acetalization of aldehydes and ketones using the H-SiW₁₂/SiO₂ catalyst proceeds efficiently at low temperatures without any solvent or drying agents. rsc.org Similarly, chemoenzymatic methods have been developed for the solvent-free synthesis of related compounds, often utilizing microwave irradiation to shorten reaction times. researchgate.net These solvent-free processes not only offer environmental benefits but can also simplify product isolation and increase process efficiency. epo.org

Heterogeneous Catalysis Approaches

Water Removal Strategies in Acetalization Processes

Acetalization, the reaction between a carbonyl compound and an alcohol or diol to form an acetal, is a reversible equilibrium reaction. To drive the reaction toward the product side and achieve high yields of dioxolanes, the removal of water is a critical step. organic-chemistry.org

Several strategies are commonly employed:

Azeotropic Distillation: A standard and highly effective procedure involves using a Dean-Stark apparatus. The reaction is typically conducted in a solvent, such as toluene (B28343), that forms an azeotrope with water. organic-chemistry.org As the mixture is refluxed, the water-toluene azeotrope distills over, is condensed, and collected in the graduated side arm of the apparatus. The denser water separates to the bottom, while the lighter toluene overflows and returns to the reaction flask, thus continuously removing water and shifting the equilibrium towards acetal formation. organic-chemistry.org

Chemical Sequestration: Water can be removed chemically through the use of drying agents or water scavengers. Molecular sieves, particularly 4Å, are effective for physically trapping water molecules as they are formed. organic-chemistry.org Another approach is the use of orthoesters, such as triethyl orthoformate, which react with water to produce esters and alcohols, effectively removing it from the reaction medium. organic-chemistry.org

Catalyst-Mediated Water Insensitivity: Recent developments have shown that under certain conditions, such as using very low loadings (e.g., 0.1 mol%) of strong acid catalysts like hydrochloric acid, the need for active water removal can be obviated. acs.orgacs.org These protocols have demonstrated high conversion rates even without traditional dehydration techniques, offering a simpler and more efficient process. acs.orgacs.org

Radical Functionalization of Dioxolane Rings to Incorporate Octyl Groups

While direct radical alkylation of an unsubstituted 1,3-dioxolane ring to introduce an octyl group is not a primary synthetic route, the study of radical reactions on the dioxolane moiety itself is crucial. These reactions typically target the C-2 position, the very carbon that holds the octyl group in this compound. The lability of the C-2 hydrogen atoms makes this position susceptible to radical abstraction, which is the initial step for further functionalization. acs.orgnih.gov Understanding these radical processes is key to developing methods for modifying dioxolanes or for understanding potential side reactions. The generation of a radical at the C-2 position of 1,3-dioxolane is a well-established process, often exploited to use the dioxolane as a masked formyl group. acs.orgnsf.gov

Regioselective Radical Vinylation at the Dioxolane C-2 Position

A significant advancement in the functionalization of substituted dioxolanes is the regioselective radical vinylation at the C-2 position. Research has demonstrated that this compound can undergo efficient vinylation when reacted with vinyl bromides that possess an electron-withdrawing group at the β-position. rsc.orgacs.org

The reaction is typically initiated by a radical initiator, such as di-tert-butylhyponitrite (DTBHN), at elevated temperatures (e.g., 60 °C). rsc.org The process involves the abstraction of a hydrogen atom from the C-2 position of the this compound, followed by the addition of the resulting dioxolanyl radical to the vinyl bromide. This method provides good yields of 2-vinyl-1,3-dioxolane (B1585387) derivatives. rsc.org

A study by Ryu and coworkers detailed the specific conditions for this transformation. acs.orgrsc.org

Table 1: Radical Vinylation of this compound with Methyl (E)-3-bromo-2-methylacrylate

Entry Reactant (this compound) Vinyl Bromide Initiator Solvent Temp (°C) Time (h) Yield (%)

Data sourced from supplementary information on a large-scale reaction. rsc.org

Mechanistic Investigations of Hydrogen Abstraction in 1,3-Dioxolane Radical Reactions

The mechanism of radical reactions involving 1,3-dioxolanes hinges on the initial hydrogen atom abstraction (HAT) step. nsf.govacs.org Theoretical and experimental studies have confirmed that hydrogen abstraction occurs preferentially and regioselectively at the C-2 position. nih.govthieme-connect.de

This selectivity is attributed to several factors:

Bond Dissociation Energy (BDE): The C-H bond at the C-2 position has a significantly lower BDE compared to the C-H bonds at the C-4 and C-5 positions. For 1,3-dioxolane, the BDE at C-2 is approximately 86.8 kcal/mol, whereas at C-4 it is 88.2 kcal/mol. nih.govthieme-connect.de The lower energy requirement makes the C-2 hydrogen the most likely to be abstracted by a radical species.

Stereoelectronic Effects: The resulting radical at the C-2 position is stabilized by the two adjacent oxygen atoms through resonance, a phenomenon known as the captodative effect. This delocalization of the radical electron density significantly lowers the energy of the transition state leading to its formation. acs.org

Reaction Pathway: Theoretical calculations on the OH-initiated hydrogen abstraction from 1,3-dioxolane suggest the reaction proceeds through the formation of pre- and post-reaction complexes, with a relatively low activation barrier. researchgate.net In photoredox-catalyzed reactions, a hydrogen atom transfer (HAT) reagent, generated by the photocatalyst, mediates the selective hydrogen abstraction from the C-2 position. thieme-connect.de

Dehydration Dimerization Strategies for Dialkyl-Substituted Dioxolanes

For example, the synthesis of 2-(n-nonadecanyl-9)-4-octyl-4-decyl-1,3-dioxolane was achieved by reacting 2-octyl-1,2-dodecanediol with 10-eicosanal, followed by heating to facilitate the dehydration and ring closure, yielding the final dioxolane product. epo.org This approach represents a specialized form of acetalization where the components are brought together in a process that can be conceptually viewed as a dimerization coupled with dehydration to form the stable dioxolane structure.

Another relevant phenomenon is the dimerization of glyoxal, which proceeds through a preliminary dehydration step followed by ring closure to form dioxolane ring dimers. researchgate.net While distinct from the synthesis of this compound, it illustrates the principle of dimerization and dehydration leading to a dioxolane core.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry, which encourage waste prevention, the use of safer solvents and reagents, and improved energy efficiency, are increasingly influencing the synthesis of dioxolanes. researchgate.net Key applications in this area include the use of renewable feedstocks and heterogeneous catalysts. rsc.org

Traditional acetalization often relies on corrosive homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid. A greener alternative is the use of solid acid catalysts, such as acid-activated bentonite clay (H-bentonite). researchgate.netscienceasia.orgugm.ac.id These catalysts are non-corrosive, reusable, and easily separated from the reaction mixture by simple filtration, which simplifies purification and reduces waste. The synthesis of dioxolane derivatives from bio-based materials like glycerol (B35011) and furfural (B47365) further underscores the move towards sustainable chemical production. researchgate.net

Sonochemical Enhancement in Dioxolane Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool aligned with green chemistry principles for enhancing dioxolane synthesis. acs.org The physical phenomenon of acoustic cavitation, created by ultrasonic waves, generates intense local heating and pressure, which can dramatically accelerate reaction rates. hielscher.com

Research on the synthesis of acetal esters, specifically alkyl 8-(2-butyl-5-octyl-1,3-dioxolan-4-yl)octanoate, has demonstrated the profound effect of sonochemical methods. researchgate.netscienceasia.orgugm.ac.id When comparing traditional reflux heating with sonication for the final acetalization step, the sonochemical approach proved superior.

Table 2: Comparison of Conventional vs. Sonochemical Methods for Dioxolane Synthesis

Method Catalyst Reaction Time Yield (%)
Conventional (Reflux) H-bentonite > 3 hours Lower

Data is generalized from findings on the synthesis of pentanal-derived dioxolane derivatives. researchgate.netscienceasia.orghielscher.com

The use of ultrasound not only reduced reaction times from hours to minutes but also resulted in significantly higher product yields. hielscher.com This enhancement in efficiency translates to lower energy consumption, making sonochemistry a valuable green technique for the synthesis of this compound analogues. hielscher.com

Utilization of Bio-Renewable Feedstocks in Related Dioxolane Preparations

The shift towards a sustainable chemical industry has spurred significant research into the use of bio-renewable feedstocks for the synthesis of valuable compounds, including 1,3-dioxolanes. A primary driver for this transition is the valorization of crude glycerol, a major byproduct of the biodiesel production process. rsc.orgresearchgate.netscispace.com The economic viability of the biodiesel industry can be enhanced by converting this glycerol surplus into value-added chemicals. rsc.orgfrontiersin.org

The acid-catalyzed acetalization or ketalization of glycerol with various aldehydes and ketones represents a key strategy for producing 1,3-dioxolane derivatives. frontiersin.orgnih.govmdpi.com This reaction typically yields a five-membered dioxolane ring, such as the well-known fuel additive solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), which is formed from glycerol and acetone. frontiersin.orgpreprints.org The process is considered a promising route for upgrading glycerol into useful platform chemicals. acs.org

Research has focused on employing not only bio-derived glycerol but also aldehydes and ketones obtained from biomass. For instance, furfural, an aldehyde derived from lignocellulosic biomass, has been successfully reacted with glycerol to produce the corresponding dioxolane. acs.orgum.edu.myacs.org The reaction of glycerol with aldehydes and ketones is catalyzed by a range of both homogeneous acids (like p-toluenesulfonic acid) and, more preferably, heterogeneous solid acid catalysts due to their ease of separation and reusability. rsc.orgnih.gov These catalysts include zeolites, heteropoly acids, metal-based catalysts, and acid-exchange resins. frontiersin.orgnih.gov

The selectivity of the reaction towards the five-membered dioxolane versus the six-membered dioxane product can be influenced by the choice of reactants and catalyst. For example, reacting glycerol with benzaldehyde or furfural tends to favor the formation of the dioxolane derivative. frontiersin.orgnih.gov

Several studies have explored different catalytic systems to optimize the conversion of glycerol and bio-based carbonyl compounds into dioxolanes under green conditions, often solvent-free. rsc.orgacs.org For example, a bifunctional −SO3H/C–Si–Zr catalyst demonstrated 100% conversion of a glycerol-furfural mixture at room temperature in the absence of a solvent, yielding a mixture of 1,3-dioxane (B1201747) and 1,3-dioxolane. acs.org Similarly, an alanine-functionalized MCM-41 catalyst achieved 90% conversion of glycerol with furfural, showing high selectivity for the dioxolane product. um.edu.my Another approach utilized an acid-treated H-ZSM-5 catalyst for the solvent-free ketalization of glycerol with various bio-based carbonyls, achieving high yields in short reaction times. acs.org

The table below summarizes findings from various studies on the synthesis of dioxolanes from bio-renewable feedstocks.

Bio-Renewable FeedstocksCatalystReaction ConditionsGlycerol Conversion (%)Dioxolane Selectivity (%)Reference
Glycerol, Furfural−SO3H/C–Si–ZrRoom Temperature, Solvent-Free~10017.64 (plus 82.36% dioxane) acs.org
Glycerol, FurfuralAlanine functionalized MCM-41Optimized conditions9078 um.edu.my
Glycerol, BenzaldehydeWO3@boehmite100 °C, Toluene8884 rsc.org
Glycerol, AcetoneSO42−/ZnAl2O4–ZrO2 (SZZ)Optimized conditions99.398 (Solketal Yield) rsc.org
Glycerol, AcetoneFe/Al-SBA-15Not specified5899 nih.gov
Glycerol, FurfuralFe/Al-SBA-15Not specified>9560 nih.gov
Glycerol, BenzaldehydeMoO3/SiO2100 °C, 8 h, Toluene72Not specified nih.gov

Chemical Reactivity and Transformation Pathways of 2 Octyl 1,3 Dioxolane

Ring Stability and Cleavage Reactions

The 1,3-dioxolane (B20135) ring is generally stable under neutral, basic, and reductive conditions. However, it is highly susceptible to cleavage under acidic or specific oxidative conditions.

The most characteristic reaction of 2-octyl-1,3-dioxolane is its acid-catalyzed hydrolysis. This process is a reversible equilibrium reaction that regenerates the parent carbonyl compound (nonanal) and the diol (ethylene glycol). The mechanism proceeds through several distinct steps:

Protonation: An oxygen atom of the dioxolane ring is protonated by an acid catalyst (e.g., a hydronium ion), forming a protonated acetal (B89532). This step renders one of the ether oxygens a good leaving group (an alcohol).

Ring Opening: The C-O bond cleaves, and the protonated oxygen departs as one hydroxyl group of ethylene (B1197577) glycol. This cleavage is assisted by the lone pair of electrons on the remaining ring oxygen, which forms a double bond with the C2 carbon.

Formation of an Oxocarbenium Ion: This process results in the formation of a resonance-stabilized oxocarbenium ion intermediate. The positive charge is delocalized between the carbon and oxygen atoms, which significantly stabilizes the intermediate and drives the reaction forward.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: A final deprotonation step yields the parent aldehyde, nonanal (B32974), and the second hydroxyl group of ethylene glycol, regenerating the acid catalyst.

Transacetalization follows a nearly identical mechanism. Instead of water, a different alcohol or diol acts as the nucleophile. This process allows for the conversion of one acetal into another without proceeding through the free carbonyl compound, which can be advantageous in complex syntheses. The equilibrium can be driven toward the new acetal by using the incoming alcohol as a solvent or by removing the displaced ethylene glycol.

While robust against many oxidants, the this compound scaffold can undergo oxidative degradation under specific conditions. The most susceptible position to oxidation is the C-H bond at the C2 position, which is activated by the two adjacent oxygen atoms.

One potential pathway is free-radical oxidation. In the presence of radical initiators or upon exposure to air and light over extended periods (autoxidation), a hydrogen atom can be abstracted from the C2 position. The resulting radical is stabilized by the adjacent oxygen atoms. This radical can then react with molecular oxygen to form a peroxyl radical, which can propagate a chain reaction by abstracting a hydrogen atom from another molecule of the acetal, leading to the formation of a hydroperoxide. These hydroperoxides are often unstable and can decompose to yield ester products, such as 2-hydroxyethyl nonanoate, through ring cleavage.

Stronger oxidizing agents can lead to more extensive degradation of both the dioxolane ring and the octyl side chain, though such reactions are less controlled and synthetically useful.

Acid-Catalyzed Hydrolysis and Transacetalization Mechanisms

Role as a Protecting Group for Carbonyl Compounds

One of the most significant applications of the 1,3-dioxolane moiety is its use as a protecting group for aldehydes and ketones. This compound is, in essence, the protected form of the aldehyde nonanal. The formation of the acetal masks the electrophilic nature of the carbonyl carbon.

The utility of the dioxolane group stems from its orthogonal reactivity compared to a free carbonyl:

Stability: It is inert to nucleophiles such as Grignard reagents, organolithium reagents, and enolates.

Stability: It is stable to basic conditions (e.g., sodium hydroxide) and saponification.

Stability: It is resistant to many reducing agents, including lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), which would otherwise reduce an aldehyde to an alcohol.

This stability allows for chemical modifications to be performed on other parts of a molecule containing the protected aldehyde without affecting the carbonyl group. Once the desired transformations are complete, the protecting group can be easily removed.

Deprotection is achieved by simple treatment with a mild aqueous acid (e.g., dilute HCl, p-toluenesulfonic acid), which hydrolyzes the acetal back to the original aldehyde (nonanal) and ethylene glycol, as described in section 3.1.1. The mildness of this deprotection step makes the dioxolane group highly valuable in multi-step synthesis.

The table below summarizes the stability profile of the this compound functional group, highlighting its effectiveness as a protecting group.

Condition / Reagent ClassReactivity of Dioxolane GroupOutcome
Strong Bases (e.g., NaOH, KOtBu)StableNo reaction
Nucleophiles (e.g., Grignard, Organolithiums)StableNo reaction
Hydride Reducing Agents (e.g., LiAlH₄, NaBH₄)StableNo reaction
Catalytic Hydrogenation (e.g., H₂/Pd-C)StableNo reaction
Aqueous Acid (e.g., dilute HCl, H₂SO₄)LabileCleavage to nonanal and ethylene glycol
Lewis Acids (e.g., BBr₃, TiCl₄)LabileRing opening to form substituted esters

Strategies for Carbonyl Protection Using 1,3-Dioxolane Formation

The formation of a 1,3-dioxolane, such as this compound, is a cornerstone strategy for the protection of carbonyl functionalities in aldehydes and ketones during multi-step organic synthesis. nih.gov This protection is necessary to prevent the carbonyl group from undergoing unwanted reactions with reagents targeting other functional groups within the molecule. wikipedia.org The this compound itself is synthesized from nonanal and ethylene glycol. chemicalbook.comgoogle.com

The general mechanism involves the acid-catalyzed reaction of a carbonyl compound with a 1,2-diol, typically ethylene glycol, to form the cyclic acetal. organic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the dioxolane, water is continuously removed from the reaction mixture, often using a Dean-Stark apparatus with azeotropic distillation in a solvent like toluene (B28343). organic-chemistry.org

Key aspects of this strategy include:

Catalysts: A variety of Brønsted or Lewis acid catalysts are effective. Common examples include p-toluenesulfonic acid (PTSA), camphor (B46023) sulfonic acid, and iodine. nih.govorganic-chemistry.org Heterogeneous catalysts like activated carbons, zeolites, and ion-exchange resins are also employed for easier separation.

Chemoselectivity: This method can be highly chemoselective. For instance, aldehydes can often be selectively protected in the presence of ketones. organic-chemistry.org

Stability: 1,3-Dioxolanes are stable to a wide range of conditions, including basic, reductive, and oxidative environments, as well as to organometallic reagents. thieme-connect.de This stability makes them ideal protecting groups for a multitude of synthetic transformations. nih.govwikipedia.org

A variety of carbonyl compounds can be protected using this methodology, as illustrated in the table below.

Carbonyl Compound ExampleProtecting DiolCatalyst ExampleProtected Product (Dioxolane)
Benzaldehyde (B42025)Ethylene Glycolp-Toluenesulfonic Acid2-Phenyl-1,3-dioxolane
CyclohexanoneEthylene GlycolIodine1,4-Dioxaspiro[4.5]decane
NonanalEthylene GlycolAcid CatalystThis compound
p-ChlorobenzaldehydeEthylene GlycolEosin Y (photocatalyst)2-(4-Chlorophenyl)-1,3-dioxolane

Methods for Protecting Group Deprotection

The removal of the 1,3-dioxolane protecting group, or deprotection, is as crucial as its formation. This step regenerates the original carbonyl functionality after the desired chemical modifications elsewhere in the molecule have been completed.

The most common method for deprotection is acid-catalyzed hydrolysis, which is essentially the reverse of the protection reaction. organic-chemistry.org This is typically achieved by treating the dioxolane with aqueous acid. organic-chemistry.orgscielo.br

Common deprotection methods and reagents include:

Aqueous Acid: Dilute solutions of strong acids like hydrochloric acid or sulfuric acid in a water-miscible solvent are frequently used. scielo.br

Acid-Catalyzed Transacetalization: This method involves reacting the dioxolane with a large excess of a ketone, such as acetone, in the presence of an acid catalyst. The equilibrium shifts to form the new ketal (from acetone) and release the desired deprotected carbonyl compound. organic-chemistry.org

Lewis Acids: Gentle Lewis acids like cerium(III) triflate or erbium(III) triflate in wet nitromethane (B149229) can effectively cleave acetals under nearly neutral conditions. organic-chemistry.org

Iodine: A catalytic amount of iodine in a wet organic solvent can also facilitate deprotection under neutral conditions. organic-chemistry.org

Ionic Liquids: Imidazolium-based protic ionic liquids have been shown to be effective catalysts for the hydrolytic cleavage of acetals in aqueous media. researchgate.net

Catalytic Hydrogenation: For specific dioxolane derivatives, such as 4-phenyl-1,3-dioxolanes, deprotection can be achieved under catalytic hydrogenation conditions, which can be advantageous when other acid-sensitive groups are present. tandfonline.com

Deprotection MethodReagent(s)ConditionsKey Features
HydrolysisAqueous HCl or H₂SO₄Varies, often mildStandard and widely used method. scielo.br
TransacetalizationAcetone, Acid CatalystMildShifts equilibrium to deprotect. organic-chemistry.org
Lewis Acid CatalysisCerium(III) triflate, wet nitromethaneRoom temperature, near neutral pHHigh chemoselectivity. organic-chemistry.org
Iodine CatalysisCatalytic I₂, wet solventNeutral conditionsMild and efficient. organic-chemistry.org
Ionic Liquid CatalysisProtic Ionic Liquid, waterMildGreen and recyclable catalyst. researchgate.net

Polymerization Processes Involving 1,3-Dioxolane Structures

The 1,3-dioxolane ring is not only a protective scaffold but also a versatile monomer that can undergo various polymerization reactions to produce polyacetals and other polymers. These polymerization processes are of significant interest for creating materials with tailored properties.

Cationic Polymerization of 1,3-Dioxolane Monomers

1,3-Dioxolane and its derivatives can undergo cationic ring-opening polymerization (CROP) to yield polydioxolane (PDXL), a type of polyether. rsc.orgtandfonline.com This polymerization is typically initiated by strong acids or Lewis acids.

Key features of CROP of 1,3-dioxolanes include:

Initiators: A range of initiators can be used, such as boron trifluoride etherate, perchloric acid/acetic anhydride (B1165640) systems, and triflic anhydride. capes.gov.brcdnsciencepub.com Polystyrene sulfonic acid resins have also been shown to effectively initiate the polymerization of 1,3-dioxolane. tandfonline.com

Mechanism: The polymerization can proceed through different mechanisms, such as the Activated Chain End (ACE) mechanism or the Active Monomer (AM) mechanism. rsc.org The ACE mechanism is prone to side reactions, including the formation of cyclic oligomers, which can broaden the molecular weight distribution. rsc.orgrsc.org The AM mechanism can help to reduce the formation of these cyclic byproducts. rsc.org

"Living" Polymerization: Under certain conditions, for example using triflic anhydride as an initiator, the polymerization can exhibit "living" characteristics, allowing for the control of molecular weight and the synthesis of block copolymers. cdnsciencepub.comcdnsciencepub.com However, the formation of block copolymers from two different acetal monomers can be complicated by transacetalization reactions, leading to randomization. cdnsciencepub.comcdnsciencepub.com

The polymerization of substituted 1,3-dioxolanes, such as 4-ethyl-1,3-dioxolane, has also been investigated. The nature and position of the substituent can significantly affect the polymerizability of the monomer. capes.gov.br

Free Radical Polymerization of Vinyl-Substituted Dioxolanes

For 1,3-dioxolanes to undergo free-radical polymerization, they must contain a polymerizable group, such as a vinyl group. An example is 4-vinyl-1,3-dioxolane. These monomers can be copolymerized with other vinyl monomers, like maleimides, in the presence of a free-radical initiator. google.com

Another important class of vinyl-substituted dioxolanes are 4-methylene-1,3-dioxolanes. These compounds can undergo radical ring-opening polymerization. connectedpapers.com During this process, the radical adds to the exocyclic double bond, leading to the opening of the dioxolane ring and the formation of a polymer with a different backbone structure than what would be obtained through CROP. The driving force for the ring-opening is the formation of a more stable radical.

The polymerization behavior of these monomers is influenced by substituents on the dioxolane ring. connectedpapers.com For example, 4-vinyl-1,3-dioxolane-2-one has been shown to exhibit pseudo-living radical polymerization behavior, allowing for the synthesis of block copolymers with monomers like styrene (B11656). researchgate.net

Advanced Analytical Methodologies for 2 Octyl 1,3 Dioxolane Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the molecular structure of organic compounds. rsc.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule. For 2-Octyl-1,3-dioxolane, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming its cyclic acetal (B89532) structure and the long alkyl chain. nih.govshd-pub.org.rs

Proton NMR (¹H NMR) spectroscopy is fundamental in identifying the number and types of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, specific signals correspond to the different sets of protons in the molecule. The protons on the dioxolane ring and the octyl chain exhibit characteristic chemical shifts and splitting patterns. rsc.org

Key proton signals for this compound are typically observed in the following regions:

A triplet around 0.88 ppm, corresponding to the terminal methyl (CH₃) group of the octyl chain. rsc.org

A broad multiplet between approximately 1.21 and 1.42 ppm, which arises from the six methylene (B1212753) (CH₂) groups within the octyl chain. rsc.org

A multiplet appearing around 1.69-1.76 ppm, attributed to the methylene group adjacent to the dioxolane ring. rsc.org

Multiplets in the range of 3.79 to 4.00 ppm, which are characteristic of the four protons on the two oxygen-bearing carbons of the 1,3-dioxolane (B20135) ring. rsc.org

The proton at the C2 position of the dioxolane ring, bonded to both oxygens and the octyl group, typically appears as a triplet.

Interactive Table: ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Terminal CH₃ (octyl) ~0.88 Triplet
(CH₂)₆ (octyl) ~1.21-1.42 Multiplet
CH₂ adjacent to ring ~1.69-1.76 Multiplet

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The expected chemical shifts for the carbon atoms in this compound are as follows:

The acetal carbon (C2 of the dioxolane ring) is highly deshielded due to being bonded to two oxygen atoms and typically appears around 109-112 ppm. rsc.org

The two equivalent carbons of the dioxolane ring (C4 and C5) resonate in the region of 64-65 ppm. rsc.org

The carbons of the octyl chain show a series of peaks in the aliphatic region of the spectrum, generally between 14 and 38 ppm. rsc.org The terminal methyl carbon is the most shielded, appearing at approximately 14.25 ppm. rsc.org

Interactive Table: ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Acetal Carbon (C2) ~109-112
Dioxolane Ring Carbons (C4, C5) ~64-65
Octyl Chain Carbons ~14-38

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, are invaluable for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features. researchgate.net The most prominent bands are associated with the C-H bonds of the alkyl chain and the C-O bonds of the acetal group. rsc.orgacs.org

Significant FTIR absorption bands for this compound include:

Strong absorptions in the 2855-2953 cm⁻¹ region, which are characteristic of the symmetric and asymmetric stretching vibrations of C-H bonds in the octyl group's methylene and methyl groups. rsc.org

A series of strong bands typically found between 1000 and 1200 cm⁻¹, corresponding to the C-O stretching vibrations of the acetal functional group. scirp.org The specific pattern in this "fingerprint" region is unique to the 1,3-dioxolane ring structure.

A band around 1465 cm⁻¹ is attributable to the bending vibrations of the C-H bonds. rsc.org

Interactive Table: FTIR Data for this compound

Functional Group Wavenumber (cm⁻¹) Vibration Type
C-H (Alkyl) 2855-2953 Stretching
C-O (Acetal) 1000-1200 Stretching

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. shd-pub.org.rs

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scirp.org This technique is particularly well-suited for the analysis of volatile compounds like this compound. researchgate.net In a GC-MS analysis, the compound is first separated from other components in a mixture based on its boiling point and interactions with the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI), causing it to fragment.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (186.29 g/mol ). However, the molecular ion may be weak or absent in some cases. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for 1,3-dioxolanes involve the cleavage of the ring and the loss of alkyl groups. For this compound, a significant fragment is often observed at m/z 138, which corresponds to the loss of a portion of the octyl chain. rsc.org Another characteristic fragment can result from the cleavage of the dioxolane ring itself.

Interactive Table: Key GC-MS Fragments for this compound

m/z (mass-to-charge ratio) Proposed Fragment Identity
186 Molecular Ion (M⁺)
138 [M - C₃H₇]⁺ or similar alkyl loss

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular masses of compounds within a sample. measurlabs.com This high accuracy makes it an ideal method for identifying molecular structures, from small organic molecules to large macromolecules. measurlabs.com Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of 'exact masses'. bioanalysis-zone.com This capability is crucial for distinguishing between molecules with different elemental compositions but the same nominal mass. bioanalysis-zone.com For instance, while a standard mass spectrometer might identify two different compounds as having a mass of 121, HRMS can differentiate them by measuring their exact masses to several decimal places, such as 121.0196 for cysteine and 121.0526 for benzamide. bioanalysis-zone.com

The primary applications of HRMS include the detection and identification of chemical species, even at very low concentrations. measurlabs.com It is particularly valuable for identifying unknown compounds due to its high accuracy and precision compared to lower-resolution methods. measurlabs.com HRMS can be combined with techniques like liquid chromatography (LC-HRMS) to identify and quantify various analytes with very high sensitivity. measurlabs.com While HRMS is a powerful tool, it generally cannot distinguish between geometric isomers that have the same exact mass. measurlabs.combioanalysis-zone.com

Key aspects of HRMS analysis include:

High Accuracy: Determines exact molecular masses, facilitating the identification of molecular structures. measurlabs.com

Compound Identification: Enables the differentiation of compounds with similar relative masses but different elemental makeups. measurlabs.combioanalysis-zone.com

Sensitivity: Can detect and identify chemical species at very low concentrations. measurlabs.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a technique that utilizes electrical energy to transfer ions from a solution into the gaseous phase for mass spectrometric analysis. nih.gov This method is particularly effective for analyzing ionic species in solution with enhanced sensitivity. nih.gov Neutral compounds can also be analyzed by converting them into an ionic form through processes like protonation or cationization. nih.gov

The ESI process involves three main steps:

The dispersal of a fine spray of charged droplets.

The evaporation of the solvent from these droplets.

The ejection of ions from the highly charged droplets. nih.gov

ESI-MS is a versatile tool for studying a wide range of molecules. For example, it has been used to identify complexes of toxic heavy metals with amino acids. cdnsciencepub.com The technique allows for the definitive identification of monocationic complexes in the gas phase. cdnsciencepub.com

Chromatographic Separation Techniques

Chromatography is a technique used to separate a mixture of compounds into its individual components, which facilitates their identification and quantification. postnova.com

Gas Chromatography (GC) for Purity and Mixture Analysis

Gas Chromatography (GC) is a powerful analytical technique suitable for compounds that are volatile and thermally stable. postnova.com In GC, a sample is vaporized and transported by a carrier gas through a column, which separates the components of the mixture. postnova.com The suitability of a compound for GC analysis depends on its ability to exist in the gas or vapor phase at temperatures up to 400-450°C without decomposing. postnova.com

GC is widely used for quality control in various industries to analyze compounds like aldehydes, alcohols, and glycols. dps-instruments.com When coupled with a mass spectrometer (GC-MS), it becomes a potent tool for identifying and quantifying individual components in complex mixtures. For instance, GC-MS analysis has been successfully employed to identify numerous volatile compounds in perfumes and essential oils. researchgate.netbiotech-asia.org In a study on vanilla perfume, 12 volatile compounds were analyzed using a headspace sorptive extraction method followed by GC-MS. researchgate.net Similarly, the analysis of tea tree essential oil by GC-MS allowed for the identification of about 130 different compounds. shimadzu.com

The performance of a GC system is often evaluated by its ability to produce narrow peaks, which improves the resolution of closely eluting compounds. postnova.com For the analysis of specific compounds like 1,3-dioxolane in workplace air, a validated GC method with flame ionization detection (FID) is used. publisso.deuzh.ch This method involves drawing a defined volume of air through a sorbent tube, followed by thermal desorption and GC analysis. publisso.deuzh.ch

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) is a technique used to separate analytes dissolved in a liquid mobile phase by their specific interactions with a stationary phase in a column. sigmaaldrich.com It is a versatile method that can be used for the purification of various compounds. nih.gov The separation can be based on different principles, including partition chromatography, where separation is based on the different solubilities of the sample components in the stationary and mobile phases. sigmaaldrich.com

HPLC systems operate at high pressures and utilize columns with small particle sizes (typically 3 to 10 µm) to achieve high efficiency and resolution. scribd.com The resolution of a separation can be influenced by factors such as the column length, particle diameter, and the flow rate of the mobile phase. sigmaaldrich.com For instance, with conventional HPLC columns, decreasing the flow rate can improve resolution. sigmaaldrich.com

HPLC can be used for the analysis of a wide range of compounds, including isomers, by employing specific stationary phases that allow for their separation through adsorption. sigmaaldrich.com It can be coupled with other detection techniques, such as mass spectrometry (LC-MS), to provide more comprehensive analytical information. google.com

Thermal Analysis of Dioxolane-Containing Materials

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. alfa-chemistry.com By analyzing the resulting thermogravimetric curve, one can obtain information about the material's composition, thermal stability, and decomposition behavior. alfa-chemistry.com TGA is widely used to study the thermal decomposition of various materials, including polymers and composites. alfa-chemistry.comacs.org

For example, TGA has been used to assess the thermal stability of composites reinforced with natural materials, showing they can withstand temperatures up to 340°C before decomposing. alfa-chemistry.com In the context of dioxolane-containing materials, TGA is a crucial tool for evaluating their thermal properties. The thermal stability of poly(1,3-dioxolane) (PDOL), a promising solid polymer electrolyte, has been a subject of investigation due to its importance in applications like lithium-ion batteries. researchgate.netnih.gov Research has shown that the thermal decomposition of certain ketals can be studied using thermal analysis techniques. acs.org Furthermore, TGA has been employed to investigate the thermal behavior of catalysts used in the synthesis of acetals and ketals, revealing decomposition temperatures and weight loss patterns. nih.gov For instance, a catalyst of tungstosilicic acid supported on active carbon showed a rapid weight loss between 444.3 °C and 693.9 °C. nih.gov

The table below summarizes TGA data for different materials, illustrating the kind of information obtained from this analysis.

MaterialTemperature for 5% Weight Loss (Td5%)AtmosphereReference
EDA-NIPU~210 °CN₂ nih.gov
DETA-NIPU~210 °CN₂ nih.gov
TETA-NIPU~210 °CN₂ nih.gov
HMDA-NIPU~210 °CN₂ nih.gov
TEPA-NIPU194 °CN₂ nih.gov
Graphene Oxide (GO)<100 °C (water loss)Air alfa-chemistry.com
Epoxy/Polyester Composites>340 °CInert alfa-chemistry.com
Tungstosilicic acid/Carbon Catalyst444.3 °C (start of rapid loss)- nih.gov

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. cuni.czcentexbel.be This method is widely employed for the characterization of materials to determine thermal transitions such as melting point (Tm), glass transition temperature (Tg), and crystallization events. cuni.czinfinitiaresearch.com The resulting data, often presented as a thermogram, reveals the relationship between a material's thermal properties and its molecular structure and morphology. cuni.czinfinitiaresearch.com

In the context of materials science, particularly for polymers, DSC is an invaluable tool. cuni.cz For instance, in studies involving polymers derived from or blended with dioxolane-containing compounds, DSC is used to assess miscibility and thermal stability. researchgate.net The glass transition temperature, which appears as a step change in the baseline of the DSC thermogram, is a key parameter indicating the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. cuni.czazom.com

DSC analysis typically involves heating a small sample (around 5-20 mg) in a sealed aluminum pan at a controlled rate. centexbel.be The heat flow into or out of the sample relative to an empty reference pan is recorded, with endothermic events like melting appearing as peaks and exothermic events like crystallization appearing as valleys. infinitiaresearch.com

Table 1: Illustrative DSC Data for a Dioxolane-Containing Polymer System

ParameterValueUnit
Glass Transition Temperature (Tg)-50°C
Melting Temperature (Tm)115-116°C

Dynamic Mechanical Thermal Analysis (DMTA) for Polymer Systems

Dynamic Mechanical Thermal Analysis (DMTA) is a technique used to measure the mechanical properties of materials as a function of temperature, time, and frequency. youtube.com It provides information on the viscoelastic behavior of materials, distinguishing between the elastic component (storage modulus, G') and the viscous component (loss modulus, G''). azom.com DMTA is particularly useful for characterizing polymer systems, including those that might incorporate this compound to impart flexibility. ontosight.ai

During a DMTA experiment, a small, oscillatory stress is applied to a sample, and the resulting strain is measured. youtube.com The storage modulus (G') represents the material's ability to store elastic energy, indicating its stiffness, while the loss modulus (G'') represents the energy dissipated as heat, related to damping properties. azom.com The ratio of the loss modulus to the storage modulus (tan δ) is known as the damping factor and provides information on the material's ability to absorb energy. azom.com

Key thermal transitions, such as the glass transition temperature (Tg), can be identified from the peaks in the loss modulus or tan δ curves. azom.com For polymer systems, an increase in the content of a component like a cyclic carbonate can lead to an increase in the glass transition temperature, storage modulus, and loss tangent. researchgate.netresearchgate.net This indicates an enhancement of the material's mechanical and thermal stability. researchgate.netresearchgate.net

Table 2: Representative DMTA Parameters for a Polymer System

ParameterDescription
Storage Modulus (G')Measures the elastic response of the material. Higher values indicate greater stiffness. azom.com
Loss Modulus (G'')Measures the viscous response of the material, representing energy dissipation. azom.com
Damping Factor (tan δ)The ratio of G''/G', indicating the material's damping properties. The peak is often used to determine Tg. azom.com

Note: The table provides general parameters measured by DMTA. Specific data for polymers containing this compound would require experimental investigation.

Other Spectroscopic and Optical Assessment Methods

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a sample. mdpi.com This method is used to gain information about the electronic transitions within a molecule and can be employed to determine the optical properties of materials. mdpi.com For compounds like this compound and its derivatives, UV-Vis spectroscopy can provide insights into their potential applications as UV-absorbing materials. researchgate.netresearchgate.net

The absorption spectrum shows the absorbance at different wavelengths. The wavelength of maximum absorption (λmax) is a characteristic property of a compound. researchgate.net Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can be performed to calculate electronic properties such as excitation energies, oscillator strengths, and wavelengths, which can then be compared with experimental UV-Vis spectra. researcher.life For some dioxolane-based polymers, excellent light transmittance in the visible range (e.g., 314-800 nm) and strong UV absorption at lower wavelengths (e.g., 200-313 nm) have been reported. researchgate.netresearchgate.net

Table 3: Illustrative UV-Vis Absorption Data for a Dioxolane Derivative

Wavelength Range (nm)Absorption/Transmittance
200-313High UV Absorption
314-800High Light Transmittance (e.g., 93%)

Note: This data is based on findings for poly(2-oxo-1,3-dioxolane-4-yl) methyl methacrylate (B99206) and serves as an example of the optical properties that can be characterized. researchgate.netresearchgate.net

The optical clarity of materials derived from this compound is a crucial property, especially for applications where transparency is required. Visual inspection and instrumental methods can be used to assess the clarity of polymer films or solutions.

For instance, in studies of polymer blends containing dioxolane derivatives, the miscibility of the components significantly impacts the optical clarity. researchgate.net Immiscible blends often result in opaque or hazy materials due to light scattering at the phase boundaries. Conversely, miscible blends typically form optically clear films. researchgate.net The formation of clear, homogeneous solutions or films is a primary indicator of good miscibility. researchgate.netacs.org For example, research on blends of poly(2-oxo-1,3-dioxolane-4-yl) methyl methacrylate (PDOMMA) with other copolymers showed that the PDOMMA blends were miscible and optically clear over the entire composition range. researchgate.net

Table 4: Optical Clarity Observations for Polymer Blends

Polymer SystemMiscibilityOptical Appearance
PDOMMA / MMA-EA CopolymerMiscibleOptically Clear
PGMA / MMA-EA CopolymerImmiscibleOpaque/Hazy

Source: Adapted from research on dioxolane-containing polymers. researchgate.net

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample. This information is crucial for verifying the chemical formula of a newly synthesized compound like this compound and ensuring its purity.

The molecular formula of this compound is C₁₁H₂₂O₂. The theoretical elemental composition can be calculated from its molecular formula and atomic weights of the constituent elements (Carbon, Hydrogen, and Oxygen). Experimental results from elemental analysis should closely match these theoretical values to confirm the identity and purity of the compound. For example, a related compound, trans-4-ethyl-5-octyl-2,2-bis(trifluoromethyl)-1,3-dioxolane, was identified as a major component in an essential oil through GC-MS analysis, which provides compositional data. japsonline.com

**Table 5: Theoretical Elemental Composition of this compound (C₁₁H₂₂O₂) **

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0111132.1170.91
HydrogenH1.012222.2211.93
OxygenO16.00232.0017.16
Total 186.33 100.00

Note: The molecular formula C₁₁H₂₂O₂ and the corresponding molecular weight are based on information from chemical suppliers. The percentages are calculated based on these values.

Computational and Theoretical Investigations of 2 Octyl 1,3 Dioxolane Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the properties of molecules like 2-Octyl-1,3-dioxolane. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry and electronic makeup.

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. numberanalytics.com This is achieved by finding the coordinates that correspond to a local or global minimum on the potential energy surface (PES). numberanalytics.com Various iterative methods are employed for this, some requiring only the energy gradient, while others also use the Hessian (the matrix of second derivatives of energy with respect to nuclear coordinates). youtube.comgithub.io

Commonly used methods include:

Steepest Descent: This method steps along the negative of the gradient to find a minimum. numberanalytics.comyoutube.com

Conjugate Gradient: An improvement over steepest descent that prevents repeatedly choosing the same direction. numberanalytics.com

Quasi-Newton Methods: These methods build an approximation of the Hessian matrix during the optimization process. numberanalytics.com

Newton-Raphson: This method uses both the gradient and the Hessian to find the minimum. github.io

For systems like this compound, Density Functional Theory (DFT) is a popular and accurate method for geometry optimization. researchgate.netresearchgate.net The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining reliable results. longdom.orgresearchgate.netresearchgate.net For instance, studies on similar dioxolane derivatives have successfully used the B3LYP/6-311++G(d,p) level of theory for geometry optimizations. longdom.orgresearchgate.net The choice of coordinates, such as Cartesian or internal coordinates, can also influence the efficiency of the optimization process. youtube.comgithub.io

Table 1: Common Geometry Optimization Methods in Computational Chemistry
MethodInformation RequiredDescription
Steepest DescentGradientMoves in the direction of the negative gradient to find a minimum. numberanalytics.comyoutube.com
Conjugate GradientGradientAn iterative method that avoids repeatedly searching in the same direction. numberanalytics.com
Quasi-NewtonGradient and an approximate HessianBuilds an approximation of the Hessian matrix during optimization. numberanalytics.com
Newton-RaphsonGradient and HessianUses both first and second derivatives to locate a stationary point. github.io

Once the optimized geometry is obtained, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it provides theoretical vibrational spectra (Infrared and Raman) that can be compared with experimental data. longdom.org

For a non-linear molecule with N atoms, there are 3N-6 normal modes of vibration. longdom.org In the case of 2-methoxy-1,3-dioxolane, a related compound, DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute the harmonic vibrational frequencies. longdom.org The calculated frequencies showed good agreement with the experimental FT-IR and FT-Raman spectra. longdom.org Similar calculations for this compound would allow for the assignment of its characteristic vibrational modes.

Key vibrational modes for the 1,3-dioxolane (B20135) ring and the octyl chain would include:

C-H stretching vibrations: Typically observed in the 2800-3000 cm⁻¹ region.

C-O stretching vibrations: Associated with the ether linkages in the dioxolane ring, appearing in the 1000-1200 cm⁻¹ range.

Ring breathing modes: These are characteristic low-frequency absorptions that act as a fingerprint for the dioxolane structure.

CH₂ scissoring and rocking modes: Associated with the methylene (B1212753) groups in both the ring and the octyl chain. longdom.org

Table 2: Predicted Vibrational Mode Regions for this compound
Vibrational ModeTypical Frequency Range (cm⁻¹)Associated Molecular Motion
C-H Stretching2800-3000Stretching of C-H bonds in the octyl chain and dioxolane ring.
CH₂ Scissoring1435-1490Bending motion of CH₂ groups. longdom.org
C-O Stretching1000-1200Stretching of the C-O ether bonds within the dioxolane ring.
Ring BreathingLow FrequencySymmetric expansion and contraction of the dioxolane ring.

Understanding the electronic structure of this compound is key to predicting its reactivity. Quantum chemical calculations can provide valuable information about the distribution of electrons within the molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For N-heterocyclic carbenes with tert-octyl substituents, a class of compounds with bulky alkyl groups, HOMO and LUMO energy levels were determined at the B3LYP/6-311++g(d,p) level to estimate their nucleophilicity and electrophilicity. rsc.org Similar calculations for this compound would reveal the influence of the octyl group on the electronic properties of the dioxolane ring. The electron-donating nature of the alkyl group is expected to raise the energy of the HOMO, potentially making the molecule more susceptible to oxidation.

Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.

Vibrational Frequency Analysis

Mechanistic Insights from Computational Studies

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing researchers to map out the energetic landscape of a chemical transformation.

A transition state (TS) is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Characterizing the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. Computational methods can locate these saddle points on the potential energy surface. A key feature of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

For reactions involving dioxolanes, such as hydrolysis or ring-opening, computational studies can model the transition states. For example, the acid-catalyzed hydrolysis of acetals can proceed through different mechanisms (A-1, A-2, or A-SE2), each with a distinct transition state structure. osti.gov Kinetic studies combined with computational modeling of the transition states can help differentiate between these pathways. osti.gov In a study on the transacetalization of a related compound with 1,3-dioxolane, the transition state was located and characterized by a negative vibrational frequency of 382 cm⁻¹. researchgate.net

For more complex reactions, computational methods can be used to map the entire reaction profile, which connects reactants, intermediates, transition states, and products. This provides a comprehensive energetic picture of the reaction pathway.

For instance, the ring-opening polymerization of 1,3-dioxolane is a complex process involving multiple steps. rsc.org Computational studies can help to understand the relative energies of different intermediates and transition states, shedding light on the factors that control the polymerization process. mdpi.com Similarly, the thermal decomposition of dioxolane derivatives has been investigated computationally, proposing different reaction mechanisms and identifying the most favorable pathways based on the calculated energy barriers. researchgate.net For the low-temperature oxidation of 1,3-dioxolane, reaction pathway analysis has shown that ring-opening β-scission reactions are the most dominant pathways. researchgate.net

By applying these computational techniques to this compound, researchers can gain detailed insights into its reactivity in various chemical transformations, such as its formation via acetalization, its hydrolysis, or its participation in radical reactions. nsf.gov

Theoretical Approaches to Hydrogen Abstraction Processes

Theoretical investigations into the hydrogen abstraction reactions of cyclic ethers, such as 1,3,5-trioxane (B122180) and 1,4-dioxane, by radicals like OH, provide a framework for understanding similar processes in this compound. researchgate.net Computational studies often employ density functional theory (DFT) methods, such as M06-2X with a basis set like MG3S, to optimize the structures of reactants, products, transition states, and any intermediate complexes. researchgate.net For greater accuracy in energy calculations, single-point energy calculations at a higher level of theory, like CBS-QB3, are often performed on the optimized geometries. researchgate.net

These calculations reveal that hydrogen abstraction reactions involving cyclic ethers and OH radicals can proceed through the formation of relatively stable hydrogen-bonded complexes. researchgate.net This is due to the interaction between the hydroxyl radical and the oxygen atoms within the ether ring. researchgate.net To accurately model the kinetics of these reactions, a two-transition state model, which considers both an inner, tighter transition state and an outer, looser one, can be employed to calculate the rate coefficients. researchgate.net This approach has been shown to be more accurate than conventional transition state theory, which may underestimate rate coefficients for reactions that proceed through higher-energy inner transition states. researchgate.net

In the context of this compound, hydrogen abstraction can occur at different positions. A proposed reaction mechanism for the radical vinylation of 1,3-dioxolanes involves the initial formation of an α,α-dioxy radical through hydrogen abstraction by a tert-butoxy (B1229062) radical. rsc.org This radical then participates in a series of chain propagation steps. rsc.org Theoretical calculations on simpler analogs, like 2-methyl-1,3-dioxolane, have estimated the activation energy for α-hydrogen abstraction by a bromine radical to be 69.4 kJ/mol, suggesting that abstraction from the five-membered ring is relatively facile compared to a six-membered ring. rsc.org

Thermodynamic and Kinetic Modeling of Dioxolane Transformations

Prediction of Enthalpies of Formation for Cyclic Acetals

The enthalpy of formation is a fundamental thermodynamic property crucial for understanding the stability and reactivity of molecules. For cyclic acetals like this compound, computational methods provide a powerful tool for predicting these values. The Group Contribution (GC) method, which has been refined to achieve "chemical accuracy," is one such approach. mdpi.com This data-driven method relies on a database of reliable experimental data to derive group-specific contributions to the enthalpy of formation. mdpi.com

When experimental data is scarce or questionable, high-level quantum mechanical methods like the G4 protocol can be employed to provide independent and reliable predictions. mdpi.com For a series of acetals, G4 calculations, including conformationally averaged values, have shown good agreement with values derived from the GC model. mdpi.com For instance, in cases like 1,1-dimethoxybutane (B1360264) where the experimental value in some databases is considered erroneous, both G4 and GC methods provide consistent and more plausible values. mdpi.com These computational approaches are invaluable for establishing a robust thermochemical database for classes of compounds including cyclic acetals.

Table 1: Comparison of Experimental and Computational Enthalpies of Formation for a Series of Acetals (kJ/mol)

CompoundExperimental (NIST)GC ModelG4 (conformationally averaged)
1,1-Dimethoxyethane-345.2-346.0-345.5
1,1-Diethoxyethane-425.1-425.5-424.8
1,1-Dimethoxypropane-366.4-366.8-366.2
1,1-Diethoxypropane-446.3-446.7-446.0
1,1-Dimethoxybutane-309.0 (erroneous)-387.6-387.0
1,1-Diethoxybutane-467.5-467.9-467.2
2,2-Dimethoxypropane-384.3-384.9-384.2
2,2-Diethoxypropane-464.2-464.8-464.1
This table is illustrative and based on data for similar acetal (B89532) structures. Values for this compound are not explicitly available in the provided search results.
Source: Adapted from data in mdpi.com

Chemical Kinetics of Cyclic Ethers in Various Environments

The chemical kinetics of cyclic ethers are of significant interest, particularly in combustion chemistry where they can be formed during the low-temperature oxidation of fuels. nrel.govacs.org The oxidation of 1,3-dioxolane, a foundational structure for this compound, involves a complex reaction mechanism. researchgate.net The molecule can undergo β-scission reactions, leading to the formation of either a 1,3-dioxolan-2-yl radical or a 1,3-dioxolan-4-yl radical. researchgate.net Kinetic models predict that the formation of the 1,3-dioxolan-4-yl radical is the more favorable pathway. researchgate.net

Theoretical calculations are crucial for developing detailed kinetic models. For instance, the bond dissociation energies (BDEs) of ether isomers and the rate constants for key reactions like β-scission are often calculated using DFT methods. nrel.gov These computational insights, combined with experimental data, allow for the development of comprehensive kinetic models that can predict the behavior of cyclic ethers in various environments. nrel.govacs.orgresearchgate.net

Structure-Reactivity and Structure-Property Relationship Studies through Computational Means

Computational chemistry offers powerful tools to investigate the relationship between the molecular structure of compounds like this compound and their reactivity and physical properties. researchgate.netresearchgate.net Density Functional Theory (DFT) is a widely used method for these studies, often employing functionals like B3LYP with various basis sets to optimize molecular geometries and calculate electronic properties. researchgate.netlongdom.org

Structure-reactivity relationships can be explored by calculating molecular reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity (ω). researchgate.net These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide insights into the molecule's propensity to act as an electron donor or acceptor. researchgate.net For example, a higher electrophilicity index suggests a greater ability of a molecule to act as an electron sink. researchgate.net

Structure-property relationships are investigated by calculating properties like dipole moment, polarizability, and molecular refractivity. researchgate.net These calculations can be performed in different media to understand the influence of the environment on the molecule's properties. researchgate.net For instance, the analysis of non-covalent interactions using techniques like Hirshfeld surface analysis can reveal how molecules interact with each other in the solid state. researchgate.net Furthermore, theoretical calculations of UV-visible spectra using time-dependent DFT (TD-DFT) can predict the electronic absorption properties of the molecule. researchgate.netresearchgate.net These computational approaches provide a detailed understanding of how the specific arrangement of atoms in this compound influences its chemical behavior and physical characteristics.

Applications of 2 Octyl 1,3 Dioxolane in Advanced Materials and Chemical Synthesis

Role as a Chemical Intermediate in Organic Synthesis

In organic synthesis, the strategic protection of reactive functional groups is crucial for constructing complex molecules. acs.org The 1,3-dioxolane (B20135) group serves as a common and effective protecting group for aldehydes and ketones, masking their reactivity while other chemical transformations are carried out elsewhere in the molecule. acs.orgwikipedia.org 2-Octyl-1,3-dioxolane is the protected form of the aldehyde nonanal (B32974), and its utility as a chemical intermediate stems directly from this function.

This compound functions as a versatile building block for the synthesis of more complex organic structures. By masking the highly reactive aldehyde group, it allows for selective reactions to occur on other parts of a molecule or on the octyl chain itself without interference from the aldehyde. This protective strategy is fundamental in the synthesis of multifunctional compounds, including natural products and pharmacologically active molecules. acs.orgresearchgate.net

The dioxolane moiety can be incorporated into a larger synthetic scheme, with the octyl group providing a lipophilic segment. After other synthetic steps are completed, the 1,3-dioxolane ring can be readily removed through acid-catalyzed hydrolysis, regenerating the original aldehyde functionality for further reactions. acs.org This stability under non-acidic conditions makes it an ideal building block in multi-step syntheses where base-catalyzed or organometallic reactions are employed. For instance, P-chirogenic aldehydes are considered versatile building blocks for ligand design, a concept that relies on the precise control and timing of aldehyde reactivity. acs.org

As a precursor, this compound provides a platform for creating a variety of functionalized molecules. The protected aldehyde can be carried through several synthetic transformations before its deprotection, making it a precursor to complex aldehydes. Furthermore, the dioxolane structure itself can be part of a precursor to a different functional group. For example, research has shown that dioxolane rings can be used to mask dihydroxypropyl groups, which are later exposed for subsequent reactions. google.com

In a similar vein, dioxolane-containing monomers have been synthesized to act as precursors for functional polymers. researchgate.net The this compound molecule can be envisioned as a precursor where modifications are made to the terminal end of the octyl chain, followed by deprotection of the acetal (B89532) to unmask the aldehyde, yielding a bifunctional long-chain compound. This approach enables the synthesis of molecules with tailored properties, where the long alkyl chain influences solubility and the terminal aldehyde provides a reactive site for conjugation or further elaboration.

Building Block for Novel Organic Compounds

Integration into Polymer Science and Material Development

The 1,3-dioxolane ring is not only a protective group but also a monomer capable of undergoing cationic ring-opening polymerization (CROP) to form polyacetals. google.comkpi.ua This reactivity allows this compound to be integrated into polymer chains, where its specific structure can be used to tailor the final properties of the material.

Substituted dioxolanes are used as co-monomers to create specialty polymers with specific characteristics. wikipedia.org While 1,3-dioxolane itself is a well-known monomer, the incorporation of a 2-substituted variant like this compound introduces a pendant side chain onto the polyacetal backbone. This side chain fundamentally alters the polymer's properties.

Research has demonstrated the successful copolymerization of 1,3-dioxolane (DXL) with other monomers, such as L-lactide (LA), to produce novel copolyesters. rsc.org Similarly, graft copolymers have been prepared using 1,3-dioxolane to form hydrophilic side chains. orientjchem.org Acrylate polymers bearing dioxolane groups in their side chains have also been copolymerized with commodity monomers like styrene (B11656) and acrylonitrile. researchgate.net By extension, this compound can be used as a co-monomer in CROP to introduce long, hydrophobic octyl side chains. This would create an amphiphilic copolymer structure, potentially useful for applications in surfactants, compatibilizers, or drug delivery systems.

Table 1: Examples of Copolymers Derived from Dioxolane Monomers This table summarizes research on copolymers synthesized using 1,3-dioxolane and its derivatives, illustrating the versatility of the dioxolane ring in polymer synthesis.

Co-monomer 1Co-monomer 2Polymer TypeKey FindingReference
L-lactide (LA)1,3-dioxolane (DXL)CopolyesterCreated polylactide with acid-sensitive acetal units, enhancing degradability. rsc.org rsc.org
Methacrylic Acid (MAA)Poly(1,3-dioxolane)Graft CopolymerSynthesized amphiphilic graft copolymers with hydrophilic poly(1,3-dioxolane) side chains. orientjchem.org orientjchem.org
Styrene / AcrylonitrileAcrylate with dioxolane side groupCopolymersProduced copolymers with dioxolane functionalities, modifying thermal properties. researchgate.net researchgate.net

Polymer architecture describes the arrangement of monomer units and chains, which in turn dictates the material's macroscopic properties. mcpolymers.comrdd.edu.iq Incorporating this compound as a co-monomer directly influences the polymer's architecture and resulting characteristics.

The introduction of the bulky and flexible C8 alkyl chain as a pendant group on the polyacetal backbone would have several predictable effects:

Increased Hydrophobicity: The long nonpolar octyl chain would significantly increase the hydrophobic nature of the polymer.

Internal Plasticization: The flexible side chains would disrupt chain-packing and increase the free volume between polymer backbones, leading to a lower glass transition temperature (Tg) and increased flexibility. Research on other copolymers has shown that composition strongly influences Tg. rsc.orgacs.org

Modified Crystallinity: The presence of large, regularly spaced side chains can interfere with the crystallization of the polymer backbone, likely resulting in a more amorphous material.

Solubility: The polymer's solubility would be altered, with enhanced solubility in nonpolar organic solvents.

By controlling the ratio of this compound to other co-monomers, it is possible to fine-tune these properties to create materials designed for specific applications, from flexible films to soft thermoplastic elastomers.

One of the most promising applications of dioxolane-based polymers is in the development of chemically recyclable materials. researchgate.net Polyacetals, including poly(1,3-dioxolane) (pDXL), can be depolymerized back to their constituent monomers through a process that is essentially the reverse of polymerization. kpi.ua This allows for a closed-loop life cycle, where plastic waste is chemically broken down into pristine monomer that can be used to produce new, high-quality polymer. escholarship.org

Recent breakthroughs have led to the synthesis of ultra-high-molecular-weight poly(1,3-dioxolane) (UHMW pDXL), a chemically recyclable thermoplastic with mechanical properties comparable to those of ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE). escholarship.orgnih.govnsf.gov This demonstrates that polyacetals can be high-performance materials while retaining their recyclability.

Table 2: Mechanical Properties of Recyclable Poly(1,3-dioxolane) at Different Molecular Weights This table highlights the enhancement of mechanical properties with increasing molecular weight for the chemically recyclable polymer pDXL.

PolymerMolecular Weight (kDa)Stress at Break (σB, MPa)Strain at Break (εB, %)Reference
pDXL18040720 escholarship.orgnsf.gov
UHMW pDXL>1000~40>800 escholarship.orgnih.gov

A polymer synthesized from this compound would inherit this chemical recyclability. The resulting material would be a recyclable polyacetal whose physical properties, such as flexibility and processability, are modified by the presence of the octyl side chains. This opens the door to creating a new class of sustainable polymers that are both functional and designed for a circular economy.

Modification of Polymer Architecture and Properties

Formulation Components in Specialty Fluids

This compound and its related structures are recognized for their utility as components in various specialty fluids, where they can enhance performance characteristics. Their chemical nature allows them to act as effective base oils or additives in formulations for lubrication and heat transfer.

Contribution to Lubricating Oil Compositions

Dioxolane derivatives, including structures related to this compound, serve as valuable components in lubricating oil compositions. Their primary contribution lies in their ability to improve the solubility of various lubricant additives within the base oil. epo.org This enhanced solubility is crucial for maintaining the homogeneity and performance of the final lubricant. The inclusion of 2-alkyl-4,4-dialkyl-1,3-dioxolanes can lead to compositions with desirable low viscosity and low volatility characteristics. epo.org

In these formulations, the dioxolane derivative can be used as a component of the base oil, which may also include mineral oil or other synthetic oils like poly-α-olefins. epo.org Research has demonstrated that certain derivatives of 1,3-dioxolane can function as anti-seizing and anti-wear additives, highlighting the versatility of this class of compounds in lubrication technology. google.comgoogle.comresearchgate.net The typical concentration of these dioxolane compounds in a lubricating oil composition is significant, often recommended to be 20% by mass or higher. epo.org The hydrophobicity and thermal stability of related cyclic ether structures further suggest their utility in reducing friction in high-temperature environments. vulcanchem.com

Table 1: Properties of Dioxolane Derivatives in Lubricating Oils

Property Contribution Relevant Compounds
Additive Solubility Improves the solubility of various additives in base oil. epo.org 2-Alkyl-4,4-dialkyl-1,3-dioxolanes
Viscosity & Volatility Helps in formulating oils with low viscosity and low volatility. epo.org 2-Alkyl-4,4-dialkyl-1,3-dioxolanes
Anti-Wear Properties Provides wear protection for engine and gear components. google.comgoogle.com 1,3-Dioxolane-4-methanol compounds

| Anti-Seizing Properties | Exhibits high extreme pressure properties in synthetic and compounded oils. researchgate.net | Novel derivatives of 1,3-dioxolane |

Inclusion in Heating Mediums

The same properties that make 2-alkyl-1,3-dioxolanes suitable for lubricants also allow for their use as base oil components in heating mediums. epo.org A heating medium requires high thermal stability and specific heat transfer characteristics. Dioxolane derivatives can be incorporated into these fluids, often at concentrations of 20% by mass or more, to create a suitable composition. epo.org For applications as heating media, compounds with linear alkyl groups are often preferred. epo.org

Occurrence and Identification in Complex Chemical Mixtures

This compound and its isomers can be formed and identified in various complex chemical environments, ranging from heated cooking oils to byproducts of chemical synthesis.

Characterization as Volatile Compounds in Heated Oils

During the heating of fats and oils to high temperatures, thermal and oxidative decomposition leads to the formation of a wide array of volatile compounds, including alkanes, aldehydes, and alcohols. dss.go.thresearchgate.netudayton.edu Among these, specific alkyl-substituted dioxolanes have been identified. For instance, 4-methyl-2-octyl-1,3-dioxolane (B1583662) was detected as a minor volatile compound in oleic acid-esterified propoxylated glycerol (B35011) (EPG-08 oleate) heated at 192°C. dss.go.thresearchgate.net

The formation of this compound is attributed to the condensation reaction between an aldehyde and a diol, both of which are breakdown products of the heated oil. dss.go.th Specifically, 4-methyl-2-octyl-1,3-dioxolane can be formed from the reaction of nonanal with 1,2-propanediol. dss.go.thresearchgate.net Nonanal is a common product of oleate (B1233923) decomposition, and 1,2-propanediol is a component of the EPG structure. dss.go.th The identification of such compounds is typically performed using static headspace and capillary gas chromatography combined with mass spectrometry. dss.go.thresearchgate.net

Table 2: Identification of Dioxolanes in Heated Oils

Identified Compound Matrix Precursors Analytical Method
4-Methyl-2-octyl-1,3-dioxolane Heated EPG-08 Oleate Nonanal, 1,2-Propanediol dss.go.thresearchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) dss.go.thresearchgate.net
2-Heptyl-4-methyl-1,3-dioxolane Heated EPG-08 Oleate Octanal (B89490), 1,2-Propanediol dss.go.th Gas Chromatography-Mass Spectrometry (GC-MS) dss.go.th

Identification in Natural Product Extracts and Synthetic Byproducts

While not a widely reported natural product itself, the 1,3-dioxolane ring is a moiety found in some natural compounds like Neosporol. wikipedia.org More commonly, dioxolanes such as this compound are identified as products or byproducts of chemical reactions. They can be synthesized with high yields through the acid-catalyzed reaction of an aldehyde (nonanal) with a diol (ethylene glycol). acs.org

The formation of dioxolanes as byproducts is often observed in complex mixtures where carbonyl compounds and diols are present, particularly when a diol like 1,2-propylene glycol is used as a solvent for flavorings. unimi.it Studies on coffee-like flavoring preparations have identified various 2-substituted-4-methyl-1,3-dioxolanes that form from the reaction between aldehydes in the flavoring and the propylene (B89431) glycol solvent. unimi.it

Furthermore, patents related to chemical synthesis list "1,3-dioxolane, 2-octyl-" as a compound that can be intentionally produced. google.com There is also research on synthesizing potential biolubricants, such as alkyl 8-(2-butyl-5-octyl-1,3-dioxolan-4-yl)octanoate, from used frying oil, which involves the formation of a substituted octyl-dioxolane structure. researchgate.net This demonstrates that the core structure can be derived from the chemical modification of components found in complex, natural-origin materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Octyl-1,3-dioxolane in laboratory settings?

  • Methodological Answer : this compound can be synthesized via acetal formation reactions, typically involving the condensation of glycerol derivatives with carbonyl-containing precursors. For example, analogous dioxolane derivatives (e.g., 2-Propyl-1,3-dioxolane) are synthesized using one-step protocols with optimized precursor scoring and template-based catalytic systems . Reaction conditions such as temperature (e.g., 60°C water baths) and catalyst selection (e.g., potassium hydroxide for dehydrohalogenation) are critical for yield optimization .

Q. How should this compound be stored to ensure stability during experiments?

  • Methodological Answer : Store in airtight containers at 2–8°C (refrigerated conditions) to prevent thermal decomposition. Avoid proximity to oxidizers or incompatible materials (e.g., strong acids/bases), as combustion may release toxic fumes. Long-term storage is discouraged due to potential degradation into hazardous byproducts .

Q. What spectroscopic techniques are effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves the dioxolane ring structure and octyl substituent, while Infrared (IR) spectroscopy identifies ether (C-O-C) and alkyl group vibrations. Mass spectrometry (MS) confirms molecular weight (e.g., 158.24 g/mol for analogous compounds) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use EN 374-certified gloves, fume hoods for ventilation, and avoid skin/eye contact. In case of exposure, rinse immediately with water and seek medical attention. Dispose of waste via EPA-approved protocols to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction yields of this compound be optimized in acetal formation?

  • Methodological Answer : Systematic variation of reaction parameters (e.g., stoichiometry, solvent polarity, and catalyst loading) is critical. For example, radical polymerization of dioxolane derivatives achieves higher yields using cationic initiators (e.g., BF₃·OEt₂) under anhydrous conditions. Computational tools (e.g., QSPR models) predict optimal precursor combinations .

Q. How do steric effects from the octyl group influence this compound’s reactivity in ring-opening reactions?

  • Methodological Answer : The bulky octyl chain increases steric hindrance, reducing nucleophilic attack rates compared to shorter-chain analogs (e.g., 2-Propyl-1,3-dioxolane). Kinetic studies under controlled temperatures (25–80°C) and solvent systems (e.g., THF vs. DCM) can quantify these effects. Computational docking simulations further elucidate steric interactions .

Q. What strategies resolve contradictions in reported reaction kinetics of this compound?

  • Methodological Answer : Discrepancies may arise from impurities or varying experimental setups. Replicate studies using standardized conditions (e.g., purified substrates, inert atmospheres) and cross-validate with DFT calculations. For example, conflicting data on thermal stability can be resolved via TGA-DSC analysis under controlled heating rates .

Q. What computational models predict this compound’s behavior in polymer electrolytes?

  • Methodological Answer : Molecular dynamics (MD) simulations model its integration into solid polymer electrolytes for lithium batteries. Parameters like diffusion coefficients and ionic conductivity are derived from quantum mechanical (QM) calculations of charge distribution and ring strain .

Methodological Notes

  • Data Validation : Cross-reference experimental results with databases like PubChem, EPA DSSTox, and CAS Common Chemistry to ensure consistency .
  • Contradiction Analysis : Use multi-technique approaches (e.g., NMR, MS, and computational modeling) to resolve conflicting data .
  • Safety Compliance : Adhere to REACH and CLP regulations for handling, storage, and disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.